2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.
Scientific Research Applications
Fluorescent Probe Sensing Applications
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one and its analogues have been utilized in the development of fluorescent probes for sensing pH and metal cations. A study by Tanaka et al. (2001) demonstrated that these compounds show significant fluorescence enhancement under basic conditions and are sensitive to changes in pH, particularly around pH 7-8.
Biological Activity and Antitumor Properties
This compound has shown potential in the realm of cancer research. For instance, Cuevas-Hernández et al. (2017) reported that a related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, displayed activity against HeLa cells, a type of cervical cancer cell line. This activity is linked to its ability to interleave into DNA and affect cellular viability (Cuevas-Hernández et al., 2017).
Proton Transfer and Photophysical Properties
The proton transfer reactions and photophysical properties of benzothiazole derivatives, including those substituted with methoxyphenyl groups, have been extensively studied. For instance, Dey and Dogra (1992) investigated the absorption and fluorescence spectral properties of these molecules, revealing complex photophysical behaviors and prototropic reactions in different states (Dey & Dogra, 1992).
Molecular Structure and Synthesis
The molecular structure and synthesis of benzothiazole derivatives have been a subject of study to understand their stability and potential as bioactive compounds. For example, Yates et al. (1991) conducted a study focusing on the synthesis and crystal structure of similar compounds, providing insights into their stability and potential biological interactions (Yates et al., 1991).
Potential for Drug Development
There is ongoing research into the development of drugs based on benzothiazole compounds for their antitumor properties. Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor benzothiazoles, demonstrating their potential in treating certain types of cancer (Bradshaw et al., 2002).
Ratiometric Fluorescent Probes for Enzyme Activity
These compounds have also been used to develop fluorescent probes for monitoring enzyme activity, as demonstrated by Liu et al. (2014), who developed a probe for monitoring human carboxylesterase 1 activity (Liu et al., 2014).
Aggregation-Induced Emission Enhancement
Qian et al. (2007) explored the aggregation-induced emission enhancement (AIEE) properties of benzothiazole-based compounds, revealing their potential in advanced fluorescence applications (Qian et al., 2007).
pH Sensing and Biological Applications
Li et al. (2018) designed a benzothiazole-based AIEgen, demonstrating its application in physiological pH sensing and potential for detecting pH fluctuations in biosamples (Li et al., 2018).
properties
Product Name |
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one |
---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3 |
InChI Key |
ADVCMQZATPXDMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.